molecular formula C16H16FN3O5S B2806716 2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid CAS No. 2034434-11-0

2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid

Cat. No. B2806716
CAS RN: 2034434-11-0
M. Wt: 381.38
InChI Key: BNJJEUOVLCJKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid, also known as PF-06463922, is a small molecule inhibitor of the receptor tyrosine kinase, c-Met. It has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Drug Design and Delivery

Boronic acids and their esters, which are related to the compound , are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy . However, these compounds are only marginally stable in water, and their hydrolysis is considerably accelerated at physiological pH .

Neutron Capture Therapy

As mentioned above, boronic acids and their esters are used as boron-carriers suitable for neutron capture therapy . This is a type of radiation therapy in which a boron compound is introduced into a tumor and then irradiated with neutrons. The boron absorbs the neutrons and emits radiation that kills the tumor cells .

Hydrolysis Studies

The hydrolysis of phenylboronic pinacol esters, which are related to the compound , has been studied . The kinetics of this reaction is dependent on the substituents in the aromatic ring and the pH .

Protodeboronation

Protodeboronation of pinacol boronic esters, which are related to the compound , has been studied . This process involves the removal of a boron group from an organic compound .

Antiviral Agents

Isatin derivatives, which are related to the compound , have been synthesized as broad-spectrum antiviral agents . These compounds have been assessed using in vitro and in silico approaches .

Synthesis of Key Intermediates

The compound could potentially be used in the synthesis of key intermediates for the preparation of other compounds . For example, 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a key intermediate for the preparation of vericiguat, was developed from a commercially available material in an overall yield of 48.3% .

properties

IUPAC Name

2-fluoro-5-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O5S/c17-14-4-3-12(8-13(14)16(21)22)26(23,24)20-7-1-2-11(10-20)25-15-9-18-5-6-19-15/h3-6,8-9,11H,1-2,7,10H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJJEUOVLCJKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid

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